molecular formula C11H11NO2 B185682 Ethyl indole-3-carboxylate CAS No. 776-41-0

Ethyl indole-3-carboxylate

Cat. No. B185682
CAS RN: 776-41-0
M. Wt: 189.21 g/mol
InChI Key: XOUHVMVYFOXTMN-UHFFFAOYSA-N
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Description

Ethyl indole-3-carboxylate is a compound that has been isolated from the South China sea sponge, Xetospongia testudinaria . It is used as a reactant for the preparation of indole-based heterocycles for the synthesis of indole-based p38 inhibitors and gramines, glycine receptor ligands, inhibitors of Human 5-Lipoxygenase, and antimicrobial agents .


Synthesis Analysis

Ethyl indole-3-carboxylate can be synthesized from deactivated indoles, where nitration occurs at C-6 . A novel strategy for the C-H carbonylation of indoles to synthesize indole-3-carboxylates has been reported, which involves an oxidative iodination followed by carbonylation in the presence of Pd (OAc) 2, base, and I2 under an atmospheric pressure of CO .


Molecular Structure Analysis

The molecular formula of Ethyl indole-3-carboxylate is C11H11NO2 . The structure of the compound was established by saponification to carboxylic acid 7 and ring oxidation to give the known 2-amino-4-nitrobenzoic acid .


Chemical Reactions Analysis

In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) functions in the oxidation of ICHO to ICOOH in both untreated and AgNO3-treated leaves .


Physical And Chemical Properties Analysis

Ethyl indole-3-carboxylate has a molecular weight of 189.21 g/mol . It has a XLogP3 of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis and Modification : Ethyl indole-2-carboxylate and its derivatives can be effectively reacted with various carboxylic acids to yield corresponding ethyl 3-acylindole-2-carboxylates. These can be easily converted to 3-acylindole, a significant finding for synthetic chemistry applications (Murakami et al., 1985).

  • CO2 Fixation in Heterocyclic Chemistry : A method was developed for the synthesis of 3-carboxylated indoles, involving a tandem-type cyclization of 2-ethynylanilines and subsequent CO2 fixation. This provides a novel and efficient strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).

  • Acylation Reactions and Derivatives Synthesis : Studies on the Friedel-Crafts reaction of ethyl indole-2-carboxylate with acyl chlorides or acid anhydrides have established preparative procedures for various derivatives. These reactions yield a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates, indicating the potential for regioselective synthesis (Murakami et al., 1988).

  • Chlorination Reactions : Indole derivatives, when reacted with ethyl N,N-dichlorocarbamate, yield chlorinated products like 3,3,5-trichlorooxindole. This suggests potential applications in the synthesis of chlorinated indole compounds (Muchowski, 1970).

  • Novel Synthetic Strategies : A new strategy for indole synthesis using ethyl pyrrole-2-carboxylate involves reacting with specific anhydrides or chlorides, yielding key intermediates for further indole synthesis. This highlights the versatility of ethyl indole-3-carboxylate in synthesizing various indole functionalizations (Tani et al., 1996).

  • Biological Evaluation and Inhibitory Potential : Ethyl indole-3-carboxylate derivatives have been evaluated for their inhibitory potential against human 5-lipoxygenase, an enzyme involved in inflammation. Structural optimization of these derivatives led to potent inhibitors, indicating potential therapeutic applications in treating inflammatory disorders (Karg et al., 2009).

  • High-Temperature Reactions in Aqueous Media : Ethyl indole-2-carboxylate can be used in high-temperature aqueous media to directly synthesize indole and indole-2-carboxylic acid, providing an environmentally benign method for these reactions (Strauss & Trainor, 1998).

Safety And Hazards

Ethyl indole-3-carboxylate is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 1H-indole-3-carboxylate
Source PubChem
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InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHVMVYFOXTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID70289769
Record name Ethyl indole-3-carboxylate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl indole-3-carboxylate

CAS RN

776-41-0
Record name 1H-Indole-3-carboxylic acid, ethyl ester
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Record name Ethyl indole-3-carboxylate
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Record name Ethyl Indole-3-carboxylate
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Synthesis routes and methods

Procedure details

The title compound is prepared starting from indole-3-carboxylic acid (commercially available from Aldrich) by esterification with ethanol using standard methods of organic synthesis (e.g. J. March, Advanced Organic Chemistry, Reactions, Mechanisms and Structure (1992, 4th edition) 393–394 (Wiley interscience, New York).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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